Z-Pro-D-Leu-D-Ala-NHOH
Overview
Description
It is a potent and specific inhibitor of vertebrate collagenases, including those from tadpole and human skin. The compound is characterized by its ability to chelate the zinc ion in the active site of the collagenase enzyme, thereby inhibiting its activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Pro-D-Leu-D-Ala-NHOH typically involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as HBTU or DIC, and the protecting groups are removed using TFA. The final product is cleaved from the resin and purified by HPLC .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-throughput purification techniques, such as preparative HPLC, ensures the production of high-purity peptide suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Z-Pro-D-Leu-D-Ala-NHOH primarily undergoes reactions typical of peptides, including hydrolysis and enzymatic degradation. The hydroxamic acid group at the C-terminus is particularly reactive and can participate in chelation reactions with metal ions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can hydrolyze the peptide bonds in this compound.
Chelation: The hydroxamic acid group can chelate metal ions, particularly zinc, under neutral to slightly acidic conditions.
Major Products Formed
Hydrolysis: Results in the breakdown of the peptide into smaller fragments.
Chelation: Forms stable complexes with metal ions, particularly zinc.
Scientific Research Applications
Z-Pro-D-Leu-D-Ala-NHOH has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and metal ion chelation.
Biology: Serves as a tool to investigate the role of collagenases in tissue remodeling and disease processes.
Medicine: Explored as a potential therapeutic agent for conditions involving excessive collagenase activity, such as arthritis and cancer metastasis.
Industry: Utilized in the development of collagenase inhibitors for cosmetic and pharmaceutical products
Mechanism of Action
The primary mechanism by which Z-Pro-D-Leu-D-Ala-NHOH exerts its effects is through the inhibition of collagenase enzymes. The hydroxamic acid group at the C-terminus of the peptide chelates the zinc ion in the active site of the collagenase enzyme, preventing it from degrading collagen. This inhibition is highly specific and potent, making this compound a valuable tool in studying and modulating collagenase activity.
Comparison with Similar Compounds
Similar Compounds
Z-Pro-D-Leu-D-Ala-NHOH: Potent and specific collagenase inhibitor.
Z-Pro-D-Leu-D-Ala-OH: Similar structure but lacks the hydroxamic acid group, resulting in reduced inhibitory activity.
Z-Pro-D-Leu-D-Ala-NH2: Another analog with different terminal group, affecting its binding affinity and specificity.
Uniqueness
This compound is unique due to its hydroxamic acid group, which provides strong chelation with zinc ions in the active site of collagenase enzymes. This feature distinguishes it from other similar peptides and enhances its inhibitory potency.
Properties
IUPAC Name |
benzyl (2S)-2-[[(2R)-1-[[(2R)-1-(hydroxyamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O6/c1-14(2)12-17(20(28)23-15(3)19(27)25-31)24-21(29)18-10-7-11-26(18)22(30)32-13-16-8-5-4-6-9-16/h4-6,8-9,14-15,17-18,31H,7,10-13H2,1-3H3,(H,23,28)(H,24,29)(H,25,27)/t15-,17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGYGQYGBIUTAJ-NXHRZFHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NO)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Z-Pro-D-Leu-D-Ala-NHOH a potent inhibitor of vertebrate collagenase?
A1: While the exact mechanism is not detailed in the provided research [], this compound likely inhibits collagenase through its hydroxamic acid group (-NHOH). This group is known to chelate zinc ions present in the active site of many metalloproteinases, including collagenase. By binding to the zinc ion, the compound likely prevents the enzyme from interacting with and degrading collagen. The specific arrangement of Pro-D-Leu-D-Ala likely contributes to the compound's binding affinity and selectivity for collagenase compared to other metalloenzymes.
Q2: The research mentions that this compound is a potent inhibitor of both tadpole and human skin collagenases. Does this indicate a broad-spectrum activity against collagenases from various species?
A2: While the research demonstrates the compound's effectiveness against collagenases from two distinct vertebrate species [], it's premature to conclude broad-spectrum activity. Further research is needed to assess its inhibitory activity against collagenases from a wider range of species.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.